1-(2,6-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a synthetic nonpeptide compound belonging to the 1,4-benzodiazepin-2-one class of molecules. It has significant relevance in scientific research due to its high affinity for the cholecystokinin type 1 receptor (CCK1R), acting as a selective antagonist. 1-(2,6-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea has been extensively studied for its potential in investigating the role of CCK1R in various physiological and pathological processes.
1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound that combines elements of both urea and benzodiazepine structures. This compound is significant in medicinal chemistry due to its potential pharmacological activities, particularly in the treatment of neurological disorders and as an anti-anxiety agent. The presence of the dichlorophenyl group and the benzodiazepine moiety suggests a multifaceted interaction profile within biological systems.
Source: The compound is derived from various synthetic pathways involving urea derivatives and benzodiazepines, which have been extensively studied for their therapeutic properties.
Classification: This compound can be classified under the categories of organic compounds, specifically as a substituted urea and a benzodiazepine derivative. Its structural complexity allows it to exhibit various biological activities, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves several steps:
Technical details regarding specific reaction conditions (solvents, temperatures, catalysts) are crucial for optimizing yields and purity. For instance, employing aprotic solvents can enhance reaction efficiency in certain steps .
The molecular structure of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea can be described as follows:
Data from X-ray crystallography or NMR spectroscopy can provide additional insights into the three-dimensional arrangement of atoms and functional groups within this molecule.
The reactivity of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea can be explored through various chemical reactions:
These reactions are critical for modifying the compound for enhanced pharmacological activity or for synthesizing derivatives with improved properties .
The mechanism of action for 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea primarily involves modulation of neurotransmitter systems in the brain:
The physical and chemical properties of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea include:
Analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide insights into thermal stability and phase transitions .
The applications of 1-(2,6-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea span several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4